Diacetoxyiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

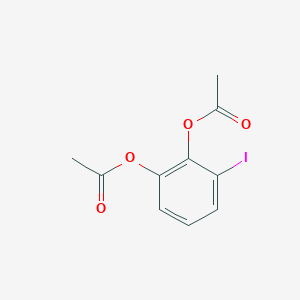

Molecular Formula |

C10H9IO4 |

|---|---|

Molecular Weight |

320.08 g/mol |

IUPAC Name |

(2-acetyloxy-3-iodophenyl) acetate |

InChI |

InChI=1S/C10H9IO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 |

InChI Key |

UFDULEKOJAEIRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)I)OC(=O)C |

Synonyms |

BAIB compound bis(acetoxy)iodobenzene |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Diacetoxyiodobenzene?

An In-depth Technical Guide to Diacetoxyiodobenzene: Physical and Chemical Properties

Introduction

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent with the chemical formula C₆H₅I(OCOCH₃)₂.[1] First synthesized in 1892 by Willgerodt, it has become an indispensable tool in modern organic synthesis.[2] Valued for its role as a mild and selective two-electron oxidant, PIDA offers an environmentally benign alternative to heavy metal oxidants like lead, mercury, and chromium.[2][3] Its low toxicity, ready availability, and ease of handling have contributed to its widespread use in a variety of chemical transformations.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and key applications relevant to researchers, scientists, and drug development professionals.

Physical Properties

This compound is a white to off-white or pale yellow crystalline powder.[2][4][5] It is stable at room temperature when stored in a closed container, though it can be sensitive to light and moisture.[5][6]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁IO₄ | [1][4] |

| Molar Mass | 322.10 g/mol | [2][7] |

| Melting Point | 158 - 165 °C (316 - 329 °F; 431 - 438 K) | [1][4] |

| Density | ~1.68 - 1.815 g/cm³ (estimate) | [8][9] |

| Vapor Density | 11.11 | [5] |

| Flash Point | 230.1 °C | [10] |

| Dipole Moment | 4.68 D | [11] |

| Refractive Index | n/D 1.444 | [8] |

| LogP | 2.31880 | [10] |

Solubility

This compound is soluble in a range of organic solvents, including acetic acid, acetonitrile, and dichloromethane.[1][12] It is also soluble in acetone and ethanol.[2] However, it is insoluble in water, with which it reacts, and ether.[1][5]

Molecular and Crystal Structure

As a hypervalent iodine compound, the iodine atom in PIDA exists in a +3 oxidation state.[1] The molecule adopts a T-shaped molecular geometry.[1][13] This can be visualized as a trigonal bipyramid where the phenyl group and two lone pairs of electrons occupy the equatorial positions, while the two oxygen atoms from the acetate groups are in the axial positions.[1][14]

The crystal structure of this compound is orthorhombic with the space group Pnn2.[1] The bond lengths around the iodine atom are approximately 2.08 Å to the phenyl carbon and 2.156 Å to each of the acetate oxygen atoms.[1] The T-shape is distorted, with the C-I-O bond angles being less than 90°.[1] This distortion is explained by the presence of two weaker intramolecular iodine-oxygen interactions, resulting in an overall pentagonal-planar arrangement of bonds around the iodine atom.[1][14]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 23°C): δ 8.09 (d, J=7.3 Hz, 2H), 7.63-7.47 (m, 3H), 2.01 (s, 6H).[9]

-

¹³C NMR (CDCl₃, 23°C): δ 176.5, 135.0, 131.8, 131.0, 121.7, 20.5.[9]

Chemical Properties and Reactivity

This compound is a versatile oxidizing agent used in a wide array of organic transformations.[1][12] It is known for its ability to facilitate reactions under mild, often metal-free conditions, making it a valuable reagent in green chemistry.[12][15]

Key Chemical Reactions

-

Oxidation of Alcohols: PIDA is used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often in the presence of a catalyst like TEMPO.[16] A key advantage is the avoidance of over-oxidation to carboxylic acids.[16]

-

C-H Bond Functionalization: It can efficiently oxidize C-H bonds, such as in benzylic acetals, without the need for costly metal catalysts.[12][17]

-

Hofmann Rearrangement: PIDA can be used in the Hofmann decarbonylation of N-protected asparagine to produce β-amino-L-alanine derivatives.[1]

-

Suárez Oxidation: This reaction involves the photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[1]

-

α-Functionalization of Ketones: It is employed in the α-acetoxylation and the formation of α-hydroxydimethylketals from ketones.[12]

-

Additions to Olefins: PIDA promotes 1,2-addition reactions to olefins and can be used to activate other heteroatom-containing reagents for addition to double bonds.[12]

-

Synthesis of Heterocycles: This reagent is instrumental in the construction of various heterocyclic rings.[13][18]

-

Carbon-Carbon Bond Cleavage: In the presence of a Lewis acid as a halogen source, PIDA can induce the cleavage of carbon-carbon bonds.[3]

The following diagram illustrates a generalized workflow for an oxidation reaction using this compound.

Caption: Generalized workflow for an oxidation reaction using PIDA.

The diverse reactivity of this compound is summarized in the following logical diagram.

Caption: Key properties and applications of this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the preparation of this compound have been reported.

Method 1: From Iodobenzene and Peracetic Acid (Willgerodt's Method)

This is the original method for the synthesis of PIDA.[1]

-

Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]

-

Procedure: Iodobenzene is reacted with a mixture of acetic acid and peracetic acid.[1]

Method 2: From Iodosobenzene and Acetic Acid

-

Reaction: C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]

-

Procedure: 2 grams of iodosobenzene are added to 6 ml of glacial acetic acid. The mixture is gently boiled until a clear solution is obtained. After cooling to room temperature, 50 ml of ethyl ether is added to precipitate the product. The colorless crystals are then filtered, washed with ether, and dried.

Method 3: Direct Synthesis from Benzene and Iodine

More recent and direct methods have been developed using stronger oxidizing agents.[1]

-

Reaction (using Potassium Peroxydisulfate): C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄[1]

The following diagram outlines a common laboratory synthesis of this compound.

Caption: Laboratory synthesis of this compound.

Purification

-

Recrystallization: this compound can be purified by recrystallization from 5M acetic acid or benzene.[8] After recrystallization from acetic acid, the crystals should be dried overnight in a vacuum desiccator over CaCl₂.[8] A slight yellowing of the crystal surface upon storage does not typically affect its reactivity.[8]

-

Purity Analysis: The purity of a sample can be determined by treating it with sulfuric acid and then potassium iodide. The liberated iodine is then titrated with a standard thiosulfate solution.[8]

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and protected from light.[5][19]

Conclusion

This compound is a highly valuable and versatile hypervalent iodine reagent in organic synthesis. Its stability, ease of handling, and role as a mild, selective oxidant make it a powerful tool for a wide range of chemical transformations. Its favorable environmental profile compared to traditional heavy metal oxidants further enhances its appeal in modern, sustainable chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (Diacetoxyiodo)benzene(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. (Diacetoxyiodo)benzene | 3240-34-4 [chemicalbook.com]

- 7. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Diacetoxyiodo)benzene CAS#: 3240-34-4 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. (Diacetoxyiodo)benzene | CAS#:3240-34-4 | Chemsrc [chemsrc.com]

- 11. (diacetoxyiodo)benzene [stenutz.eu]

- 12. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. (Diacetoxyiodo)benzene - Wikiwand [wikiwand.com]

- 15. nbinno.com [nbinno.com]

- 16. calibrechem.com [calibrechem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Diacetoxyiodobenzene from Iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Diacetoxyiodobenzene, also known as Phenyliodine(III) diacetate (PIDA), is a hypervalent iodine reagent with the chemical formula C₆H₅I(OCOCH₃)₂.[1] It serves as a versatile and mild oxidizing agent in a wide array of organic transformations, making it a valuable tool in academic research and industrial applications, including the synthesis of pharmaceutical intermediates and agrochemicals.[2] This guide provides a comprehensive overview of the synthesis of this compound from iodobenzene, focusing on key experimental methodologies and quantitative data.

Core Synthesis Pathways

The preparation of this compound from iodobenzene primarily involves the oxidation of the iodine atom in iodobenzene. Several methods have been developed over the years, with the most common approaches utilizing a peroxy acid or other oxidizing agents in the presence of acetic acid.

The seminal method, developed by Conrad Willgerodt, involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid.[1] This reaction proceeds via an oxidative diacetoxylation mechanism. Variations of this method have since been developed, employing alternative oxidizing agents to improve safety, yield, and cost-effectiveness.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from iodobenzene, providing a comparative overview of reaction conditions and outcomes.

| Oxidizing Agent | Co-reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 40% Peracetic Acid | Acetic Acid | 30 | 50-60 minutes | 83-91 | Organic Syntheses[3] |

| Sodium Perborate Tetrahydrate | Acetic Acid, Acetic Anhydride | 40-45 | 12 hours | 71.4 | CN101575293A[4] |

| Sodium Perborate Tetrahydrate | Acetic Acid | 40 | 24 hours | 44.2 | CN101575293A[4] |

| Sodium Percarbonate | Acetic Anhydride, Acetic Acid, Dichloromethane | 40 | 5 hours | Not specified | PMC - NIH[5] |

| Potassium Peroxydisulfate | Acetic Acid | Not specified | Not specified | Not specified | Wikipedia[1] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of this compound.

Method 1: Using Peracetic Acid (Organic Syntheses) [3]

-

Apparatus: A 200-mL beaker equipped with a magnetic stirrer is placed in a water bath.

-

Procedure:

-

Charge the beaker with 20.4 g (0.10 mole) of iodobenzene.

-

Maintain the water bath at 30°C.

-

Add 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid dropwise to the well-stirred iodobenzene over a period of 30–40 minutes.

-

Continue stirring for another 20 minutes at a bath temperature of 30°C. A homogeneous yellow solution will form, and crystallization of the product may begin.

-

Collect the crystalline diacetate on a Büchner funnel and wash it with three 20-mL portions of cold water.

-

Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.

-

-

Yield: 26.7–29.3 g (83–91%).

-

Purity: 97–98%, which can be increased to 99–100% by recrystallization from 5M acetic acid.

Method 2: Using Sodium Perborate Tetrahydrate [4]

-

Apparatus: A reaction flask equipped with a stirrer and a heating mantle.

-

Procedure:

-

Add 40.8 grams (0.2 mol) of iodobenzene to a mixture of 250 mL of glacial acetic acid and 250 mL of acetic anhydride.

-

Heat the mixture to 35-40°C.

-

Add 184.8 grams (1.2 mol) of sodium perborate tetrahydrate in batches over 30 minutes, maintaining the reaction temperature at 40-45°C.

-

Incubate the reaction at 40-45°C for 12 hours.

-

Cool the reaction to room temperature and add 1500 mL of frozen water to precipitate the crude product.

-

Recrystallize the crude product from a mixture of glacial acetic acid and petroleum ether.

-

-

Yield: 46 g (71.4%).

Method 3: Using Sodium Percarbonate [5]

-

Apparatus: A reaction flask with a stirrer.

-

Procedure:

-

Slowly add sodium percarbonate (18.4 mmol) portionwise to a stirred mixture of acetic anhydride (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL).

-

Continue stirring for 1.5 hours at a temperature not exceeding 30°C.

-

Add the iodoarene (6.4 mmol) and stir the reaction mixture at 40°C for 5 hours.

-

After cooling, filter the precipitated sodium acetate and wash it with dichloromethane.

-

Evaporate the filtrates under vacuum and add cold (0-5°C) 10% aqueous acetic acid (15 mL).

-

Leave the flask in a cooler for a few hours to allow for crystallization.

-

Collect the colorless crystals by filtration, wash with hexane, and air-dry in the dark.

-

-

Purity: The crude product is reported to be 96-99% pure.

Reaction Pathway and Mechanism

The synthesis of this compound from iodobenzene is an oxidation reaction where the iodine atom is oxidized from a +1 to a +3 oxidation state. The general reaction is as follows:

C₆H₅I + Oxidizing Agent + 2CH₃COOH → C₆H₅I(OCOCH₃)₂ + Reduced Byproducts

The mechanism involves the attack of an oxidizing species on the iodine atom of iodobenzene, followed by the coordination of acetate ligands.

Caption: Reaction pathway for the synthesis of this compound.

Safety Considerations

-

Hypervalent iodine reagents, including this compound, are oxidizing agents and should be handled with care.

-

Peracetic acid is a strong oxidizer and can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Reactions involving peroxides should be conducted behind a safety shield, and care should be taken to control the reaction temperature to prevent runaway reactions.

-

This compound is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation and may irritate the respiratory system.[6]

This guide provides a foundational understanding of the synthesis of this compound from iodobenzene for professionals in the fields of chemical research and drug development. For further details on specific applications and more advanced synthetic methodologies, consulting the primary literature is recommended.

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101575293A - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]

- 5. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

(Diacetoxyiodo)benzene: A Comprehensive Technical Guide for Researchers

(Diacetoxyiodo)benzene , also known as Phenyliodine(III) diacetate (PIDA), is a hypervalent iodine reagent renowned for its versatility as a mild oxidizing agent in a vast array of organic transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers, scientists, and drug development professionals.

Core Properties and Specifications

(Diacetoxyiodo)benzene is a stable, white to off-white crystalline solid, which has made it a popular and safer alternative to many heavy metal-based oxidants. Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 3240-34-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁IO₄ | [2][4] |

| Molecular Weight | 322.10 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 160-164 °C | [2] |

| Solubility | Soluble in AcOH, MeCN, CH₂Cl₂ | [2][7] |

Synthesis of (Diacetoxyiodo)benzene

Several methods have been developed for the synthesis of (diacetoxyiodo)benzene. A common and effective laboratory-scale preparation involves the oxidation of iodoarenes.

Experimental Protocol: Synthesis from Iodoarenes

This protocol is adapted from a procedure utilizing sodium percarbonate as a safe and efficient oxidant.[8]

Materials:

-

Iodoarene (e.g., iodobenzene)

-

Sodium percarbonate (2Na₂CO₃·3H₂O₂)

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous acetic acid

Procedure:

-

Slowly add sodium percarbonate (3.3 equivalents) in portions to a stirred mixture of acetic anhydride, glacial acetic acid, and dichloromethane at a temperature maintained at or below 30 °C.

-

Continue stirring the mixture for 1.5 hours.

-

Add the iodoarene (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 5 hours.

-

After cooling, filter the precipitated sodium acetate and wash it with dichloromethane.

-

Evaporate the combined filtrates under reduced pressure.

-

Rapidly add cold (0-5 °C) 10% aqueous acetic acid to the residue to precipitate the (diacetoxyiodo)arene.

-

Collect the solid product by filtration, wash with cold water, and dry.

Key Applications and Experimental Protocols

(Diacetoxyiodo)benzene is a versatile reagent employed in a wide range of chemical transformations. Below are detailed protocols for some of its most significant applications.

TEMPO-Mediated Oxidation of Alcohols

A prominent application of (diacetoxyiodo)benzene is in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[9] This method is valued for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids.

This protocol is a general method and can be adapted for flow chemistry systems for enhanced efficiency.[10]

Materials:

-

Alcohol

-

(Diacetoxyiodo)benzene (1.1 - 2 equivalents)

-

TEMPO (10-20 mol%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alcohol and (diacetoxyiodo)benzene in dichloromethane.

-

In a separate vessel, dissolve TEMPO in dichloromethane.

-

Combine the two solutions. For batch reactions, stir the mixture at room temperature or slightly elevated temperatures (e.g., 35 °C) and monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be worked up by standard procedures, often involving washing with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine species, followed by extraction and purification by column chromatography.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[11] (Diacetoxyiodo)benzene can be used as a mild reagent to induce this rearrangement, offering an alternative to the traditional use of bromine and strong base, which is particularly useful for base-sensitive substrates.[12]

This procedure details the (diacetoxyiodo)benzene-induced Hofmann rearrangement of amides to form symmetrical ureas.[13]

Materials:

-

Primary amide

-

(Diacetoxyiodo)benzene (DAIB; 1.3 equivalents)

-

Water (3.0 equivalents)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare a solution of the primary amide, (diacetoxyiodo)benzene, and water in dichloromethane.

-

Stir the solution at ambient temperature for 16 hours.

-

Heat the resulting solution to 40 °C for 1 hour.

-

Concentrate the solution under vacuum.

-

Purify the residue by column chromatography on silica gel to yield the corresponding symmetrical urea.

Synthesis of NH-Sulfoximines

(Diacetoxyiodo)benzene serves as an effective oxidant in a metal-free protocol for the synthesis of NH-sulfoximines from sulfides, using ammonium carbamate as a convenient ammonia source.[14]

Materials:

-

Sulfide (1.0 equivalent)

-

Ammonium carbamate (2.0 equivalents)

-

(Diacetoxyiodo)benzene (2.5 equivalents)

Procedure:

-

Sequentially add the sulfide and ammonium carbamate to a reaction vessel.

-

Add (diacetoxyiodo)benzene in four roughly equal portions over 5 minutes to control decarboxylation.

-

Stir the reaction mixture at 25 °C for 3 hours. The mixture will typically turn from colorless to pale yellow.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated and purified using standard techniques.

Other Notable Applications

Beyond the detailed examples, (diacetoxyiodo)benzene is a key reagent in a multitude of other synthetic transformations, including:

-

Suárez Oxidation: Photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[1]

-

α-Functionalization of Ketones: Oxidation of enolizable ketones to provide α-hydroxydimethylketals.[2]

-

Cleavage of Carbon-Carbon Bonds: In the presence of a Lewis acid, PIDA can mediate the cleavage of C-C bonds in 3-oxo-butanamides to form 2,2-dihalo-N-phenylacetamides.[15][16]

-

Synthesis of Heterocycles: It is used in the construction of various heterocyclic rings such as quinoxalines.[5]

Safety and Handling

(Diacetoxyiodo)benzene is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation and may irritate the respiratory system.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Despite these hazards, it is considered to have a low toxicity profile relative to traditional heavy metal oxidants.[3]

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenyliodine(III) diacetate - Enamine [enamine.net]

- 8. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]

- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of Diacetoxyiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyiodobenzene, also known as iodobenzene diacetate (IBD) or PhI(OAc)2, is a versatile and powerful hypervalent iodine reagent widely employed in organic synthesis.[1][2] Its utility as an oxidizing agent in numerous transformations, including C-H activation and oxidative cyclizations, makes it a valuable tool in the synthesis of complex molecules, particularly in the field of drug development.[1][2] While it offers advantages over many heavy-metal-based oxidants due to its lower toxicity and environmental impact, proper handling and a thorough understanding of its hazard profile are paramount to ensure laboratory safety.[3] This guide provides a comprehensive overview of the safety precautions, experimental protocols, and emergency procedures for handling this compound.

Hazard Identification and Chemical Properties

This compound is a white to off-white crystalline powder.[4][5] It is stable at room temperature in closed containers under normal storage and handling conditions.[4] However, it is sensitive to light and moisture and should be stored accordingly.[4][5]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Potential Health Effects:

-

Inhalation: Causes irritation to the respiratory tract.[4][7] In some cases, it can produce delayed pulmonary edema.[4][7]

-

Skin Contact: Causes skin irritation.[1][4][7] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation and may result in chemical conjunctivitis.[4][7]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4][7]

Quantitative Safety Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3240-34-4 | [6] |

| Molecular Formula | C10H11IO4 | [6] |

| Molecular Weight | 322.1 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 161-164 °C | [4] |

| Solubility in Water | Insoluble | [4][6] |

| Stability | Stable under normal conditions; light and moisture sensitive | [4][5] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 56 mg/kg | [8] |

Note: The absence of extensive data highlights the need for cautious handling, assuming a higher level of toxicity than what is explicitly documented.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]

-

Ventilation: Ensure adequate general laboratory ventilation.[4]

-

Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[4][5][7]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[4][7]

Detailed Experimental Protocol: General Handling and Dispensing

This protocol outlines the essential safety steps for weighing and dispensing solid this compound.

Materials:

-

This compound

-

Spatula

-

Weighing paper or container

-

Reaction vessel

-

Appropriate solvent

-

Waste container

Procedure:

-

Preparation:

-

Don all required PPE as outlined in Section 3.

-

Ensure the chemical fume hood is functioning correctly.

-

Designate a specific area within the fume hood for handling the reagent.

-

Have appropriate waste containers ready.

-

-

Dispensing:

-

Addition to Reaction:

-

Add the weighed this compound to the reaction vessel, which should also be inside the fume hood.

-

If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

-

-

Cleanup:

-

Carefully clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of any contaminated weighing paper or other disposable materials in the designated solid waste container.

-

Wipe down the work area with an appropriate solvent and decontaminating solution.

-

-

Post-Handling:

-

Remove gloves and other PPE, avoiding contact with the outer surfaces.

-

Wash hands thoroughly with soap and water after handling.[4]

-

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and moisture.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Accidental Release and Spill Response

In the event of a spill, follow these procedures immediately.

Small Spills:

-

Restrict access to the area.

-

Wearing appropriate PPE, sweep up the spilled solid material.[4][7] Avoid generating dust.[4][7]

-

Place the material into a suitable, labeled, and closed container for disposal.[4][7]

-

Clean the spill area with a suitable solvent and decontaminating solution.

Large Spills:

-

Evacuate the area immediately.

-

Alert laboratory personnel and the appropriate safety officer.

-

Prevent entry into the affected area.

-

Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.

First Aid Measures

-

Inhalation: Move the person to fresh air.[6] If breathing is difficult, give oxygen.[7] Seek medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste should be handled as hazardous chemical waste. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.

References

- 1. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound – Chemia [chemia.manac-inc.co.jp]

- 4. (Diacetoxyiodo)benzene(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Iodobenzene Diacetate or (Diacetoxyiodo)benzene Manufacturers, SDS [mubychem.com]

- 6. (Diacetoxyiodo)benzene - Safety Data Sheet [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. (Diacetoxyiodo)benzene | CAS#:3240-34-4 | Chemsrc [chemsrc.com]

The Solubility Profile of Diacetoxyiodobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diacetoxyiodo)benzene, also known as iodobenzene diacetate or PIDA, is a hypervalent iodine reagent widely employed in organic synthesis as a mild and selective oxidizing agent.[1] Its efficacy in a diverse array of chemical transformations necessitates a thorough understanding of its solubility characteristics in various organic solvents to ensure optimal reaction conditions, facilitate purification processes, and enable safe handling. This technical guide provides a comprehensive overview of the solubility of diacetoxyiodobenzene in common organic solvents, presenting quantitative data, detailed experimental methodologies for solubility determination, and a logical workflow for such assessments.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with greater solubility observed in more polar organic solvents. The following table summarizes the quantitative solubility of this compound in several common organic solvents at 20 °C.

| Solvent | Chemical Formula | Solubility (mg/mL) at 20 °C |

| Dichloromethane | CH₂Cl₂ | 185.2 |

| Acetonitrile | CH₃CN | 43.5 |

| Tetrahydrofuran | C₄H₈O | 41.1 |

| Toluene | C₇H₈ | 12.9 |

| Diethyl Ether | (C₂H₅)₂O | 5.3 |

| Hexanes | C₆H₁₄ | Insoluble |

Data sourced from Seecharan, V. et al. (2021).

Qualitative assessments from various sources indicate that this compound is also soluble in methanol, ethanol, and acetone, while being insoluble in water.[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for obtaining accurate solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 20 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish or vial containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the dish in a vacuum oven at a temperature below the decomposition point of this compound or by allowing it to evaporate in a fume hood followed by drying in a desiccator to a constant weight.

-

Once the solvent is completely removed, reweigh the evaporating dish or vial containing the solid residue of this compound.

-

3. Data Calculation:

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of solid residue (mg)) / (Volume of the withdrawn saturated solution (mL))

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a solid compound in an organic solvent.

References

The Dawn of a New Oxidizing Era: A Technical Guide to the Discovery and History of Hypervalent Iodine Reagents

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis is perpetually in pursuit of reagents that are not only efficient and selective but also environmentally benign. In this context, hypervalent iodine reagents have emerged as a powerful class of oxidizing agents, offering a compelling alternative to traditional heavy metal-based oxidants. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable compounds, detailing their synthesis, and fundamental reaction mechanisms.

A Historical Overture: From Serendipity to Synthetic Staple

The story of hypervalent iodine chemistry begins in the late 19th century with the pioneering work of German chemist Conrad Willgerodt. In 1886, he reported the first synthesis of a stable organic compound containing iodine in a higher oxidation state, (dichloroiodo)benzene.[1][2] This seminal discovery, however, remained largely a curiosity for several decades. It wasn't until the mid-20th century that the synthetic potential of these compounds began to be recognized. A significant milestone was the development of (diacetoxyiodo)benzene, also known as Phenyliodine(III) Diacetate (PIDA), a versatile and stable oxidizing agent.[3][4]

The latter half of the 20th century witnessed a renaissance in hypervalent iodine chemistry, with the introduction of new and more powerful reagents.[5] A pivotal moment came in 1983 when Daniel Dess and James Martin developed the now-famous Dess-Martin periodinane (DMP).[6][7] This reagent, derived from 2-iodoxybenzoic acid (IBX), proved to be exceptionally mild and selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, revolutionizing modern organic synthesis.[7][8]

The timeline below highlights the key discoveries and the brilliant minds behind them, charting the course of hypervalent iodine chemistry from its inception to its current status as an indispensable tool in the synthetic chemist's arsenal.

Caption: A timeline of key discoveries in hypervalent iodine chemistry.

The Core Reagents: Structure, Synthesis, and Properties

The utility of hypervalent iodine reagents stems from their unique electronic structure. The central iodine atom in these compounds formally possesses more than the usual octet of valence electrons, leading to a "hypervalent" state. This is rationalized by the formation of a three-center, four-electron (3c-4e) bond, which renders the iodine atom highly electrophilic and susceptible to nucleophilic attack, the cornerstone of its oxidizing capability.[9][10]

(Diacetoxyiodo)benzene (PIDA)

PIDA is a versatile and commercially available reagent used for a wide range of oxidative transformations.[11]

Table 1: Synthesis and Properties of (Diacetoxyiodo)benzene (PIDA)

| Property | Data |

| Molecular Formula | C₁₀H₁₁IO₄ |

| Molar Mass | 322.10 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 163-166 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetone, Ethyl Acetate |

| Bond Length (I-O) | ~2.15 Å |

| Bond Angle (O-I-O) | ~175° (near linear) |

The synthesis of PIDA can be achieved through several methods, with the oxidation of iodobenzene being the most common approach.

Caption: Synthetic workflow for (diacetoxyiodo)benzene (PIDA).

2-Iodoxybenzoic Acid (IBX)

IBX is a powerful and often used precursor for the synthesis of other hypervalent iodine reagents, most notably DMP.[12][13] It is known for its poor solubility in many organic solvents but is highly effective for a range of oxidations.[14]

Table 2: Synthesis and Properties of 2-Iodoxybenzoic Acid (IBX)

| Property | Data |

| Molecular Formula | C₇H₅IO₄ |

| Molar Mass | 280.02 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 230 °C (decomposes) |

| Solubility | Soluble in DMSO; poorly soluble in most organic solvents |

The preparation of IBX typically involves the oxidation of 2-iodobenzoic acid.

Caption: Synthetic workflow for 2-Iodoxybenzoic Acid (IBX).

Dess-Martin Periodinane (DMP)

DMP is a highly selective and mild oxidizing agent, widely used for the conversion of alcohols to aldehydes and ketones without over-oxidation.[15][16][17] Its improved solubility in common organic solvents compared to IBX makes it a more user-friendly reagent.[14]

Table 3: Synthesis and Properties of Dess-Martin Periodinane (DMP)

| Property | Data |

| Molecular Formula | C₁₃H₁₃IO₈ |

| Molar Mass | 424.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 130-133 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF |

DMP is synthesized from IBX by acetylation.

Caption: Synthetic workflow for Dess-Martin Periodinane (DMP).

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of the key hypervalent iodine reagents discussed.

Synthesis of (Diacetoxyiodo)benzene (PIDA)

Procedure: To a stirred solution of iodobenzene (10.2 g, 50 mmol) in glacial acetic acid (100 mL) is added potassium persulfate (16.2 g, 60 mmol) portion-wise over 30 minutes, while maintaining the temperature below 40 °C. The mixture is then stirred at room temperature for 12 hours. The resulting white precipitate is collected by filtration, washed with water and then with diethyl ether, and dried under vacuum to afford PIDA as a white crystalline solid.

Yield: Approximately 80-85%.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

Procedure: To a stirred suspension of 2-iodobenzoic acid (24.8 g, 100 mmol) in water (250 mL) is added Oxone® (potassium peroxymonosulfate, 92.2 g, 150 mmol) in one portion. The mixture is heated to 70 °C and stirred for 3 hours. The reaction mixture is then cooled to room temperature, and the white precipitate is collected by filtration, washed thoroughly with water and acetone, and dried under vacuum to yield IBX.[13][18]

Yield: Approximately 90-95%.

Synthesis of Dess-Martin Periodinane (DMP)

Procedure: To a suspension of IBX (14.0 g, 50 mmol) in acetic anhydride (50 mL) and acetic acid (5 mL) is stirred at 80 °C for 2 hours. During this time, the solid dissolves to give a clear solution. The solution is cooled to room temperature and then placed in an ice bath for 1 hour to induce crystallization. The white crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give DMP.[19][20]

Yield: Approximately 90-95%.

Mechanism of Action: The Dess-Martin Oxidation

The Dess-Martin oxidation is a prime example of the synthetic utility of hypervalent iodine reagents. The reaction proceeds through a ligand exchange mechanism, followed by reductive elimination.

Caption: Mechanism of the Dess-Martin Oxidation.

Initially, the alcohol displaces an acetate ligand on the iodine center of DMP to form an alkoxyperiodinane intermediate.[21] This is followed by an intramolecular proton transfer from the alcohol's α-carbon to an acetate ligand, which then facilitates the reductive elimination of the I(V) species to an I(III) iodinane byproduct, furnishing the desired aldehyde or ketone.[8]

Conclusion and Future Outlook

The discovery and development of hypervalent iodine reagents represent a significant advancement in the field of organic synthesis. From Willgerodt's initial discovery to the modern-day workhorses like PIDA and DMP, these reagents have provided chemists with mild, selective, and environmentally more benign alternatives to traditional heavy metal oxidants. The ongoing research in this area continues to expand the scope of their applications, with a focus on developing catalytic systems and novel reagents with enhanced reactivity and selectivity. As the demand for sustainable chemical processes grows, the importance of hypervalent iodine chemistry in both academic research and industrial drug development is poised to increase even further.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Hypervalent Iodine Compounds [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 13. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dess-Martin Oxidation [organic-chemistry.org]

- 17. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 18. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. ekwan.github.io [ekwan.github.io]

- 21. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

The Core Mechanism of Diacetoxyiodobenzene Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent widely employed in organic synthesis as a powerful and often selective oxidizing agent.[1] Its commercial availability, relatively low toxicity, and ease of handling have made it a staple in both academic and industrial laboratories. This technical guide provides an in-depth exploration of the mechanisms through which PIDA effects the oxidation of various functional groups, with a focus on alcohols, phenols, and nitrogen-containing compounds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in drug development and synthetic chemistry.

Core Principles of Reactivity

The oxidizing power of PIDA stems from the hypervalent nature of its iodine atom, which exists in a +3 oxidation state. The molecule adopts a T-shaped geometry.[1] The reaction mechanisms often involve the initial displacement of one or both acetate ligands by the substrate, followed by reductive elimination of iodobenzene (PhI), a two-electron process that transfers the oxygen atoms or generates a reactive intermediate.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is one of the most common applications of PIDA. The reaction can proceed via a direct pathway or be mediated by catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Direct Oxidation of Alcohols

While less common than TEMPO-mediated systems, PIDA can directly oxidize alcohols. The mechanism is believed to involve the formation of an iodonium ion in situ, which acts as the active oxidizing species.[2]

Experimental Protocol: Oxidation of Cyclohexanol with PIDA and Catalytic Iodine [2]

-

To a magnetically stirred solution of cyclohexanol (1.0 mmol) and molecular iodine (0.1 mmol) in acetonitrile (10 mL), add (diacetoxyiodo)benzene (1.0 mmol).

-

Stir the reaction mixture in an open vessel at room temperature for 2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with aqueous sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with dichloromethane (CH₂Cl₂), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography on silica gel.

Quantitative Data: Oxidation of Various Alcohols with PIDA and Catalytic Iodine [2]

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Cyclohexanol | Cyclohexanone | 2 | 95 |

| 2 | 1-Phenylethanol | Acetophenone | 1.5 | 98 |

| 3 | Benzyl alcohol | Benzoic acid | 3 | 98 |

| 4 | Cinnamyl alcohol | Cinnamic acid | 2.5 | 92 |

TEMPO-Catalyzed Oxidation of Alcohols

The combination of PIDA with a catalytic amount of TEMPO provides a highly efficient and selective system for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] PIDA's role is to regenerate the active oxidant, the oxoammonium ion, from the hydroxylamine formed during the catalytic cycle.[3][4]

Experimental Protocol: Large-Scale Flow Oxidation of Benzyl Alcohol

This protocol is adapted from a procedure for a continuous flow system, demonstrating industrial applicability.

-

Prepare two separate solutions:

-

Solution A: Dissolve benzyl alcohol (2 g, 18.5 mmol) and (diacetoxyiodo)benzene (6.3 g, 19.5 mmol) in dichloromethane (120 mL).

-

Solution B: Dissolve TEMPO (160 mg, 1 mmol) in dichloromethane (120 mL).

-

-

Using a flow reactor system, pump both solutions at a flow rate of 2 mL/min each into a T-piece for mixing.

-

Pass the combined solution through a 10 mL tubing reactor, resulting in a residence time of 5 minutes.

-

Collect the reaction output in a flask containing water (20 mL) to quench the reaction.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to isolate the product.

Quantitative Data: TEMPO-Catalyzed Oxidation of Various Alcohols

| Entry | Substrate | Product | Time (min) | Conversion (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 4.5 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4.5 | >99 |

| 3 | 1-Phenylethanol | Acetophenone | 4.5 | 96 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 4.5 | >99 |

Mechanism of TEMPO-Catalyzed Alcohol Oxidation

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by PIDA. This ion then oxidizes the alcohol to the corresponding carbonyl compound, while being reduced to the hydroxylamine. The hydroxylamine is subsequently re-oxidized by PIDA to regenerate the N-oxoammonium ion, thus completing the cycle.

References

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]

- 4. Chemistry Chat: Oxidation of Alcohols with Hypervalent Iodines | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Spectroscopic Data of Diacetoxyiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diacetoxyiodobenzene (DAIB), a versatile hypervalent iodine reagent. The information is curated for professionals in research and drug development, offering detailed data, experimental protocols, and logical workflows to facilitate its use and characterization.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| CDCl₃ | 8.09 | d | 7.3 | 2H | H-2, H-6 (ortho) | [1] |

| 7.63-7.47 | m | - | 3H | H-3, H-4, H-5 (meta, para) | [1] | |

| 2.01 | s | - | 6H | 2 x -OCOCH₃ | [1] | |

| DMSO-d₆ | 8.12-8.09 | m | - | 2H | H-2, H-6 (ortho) | |

| 7.72-7.69 | m | - | 1H | H-4 (para) | ||

| 7.61-7.57 | m | - | 2H | H-3, H-5 (meta) | ||

| 1.96 | s | - | 6H | 2 x -OCOCH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| CDCl₃ | 176.5 | C =O | [1] |

| 135.0 | C-2, C-6 (ortho) | [1] | |

| 131.8 | C-4 (para) | [1] | |

| 131.0 | C-3, C-5 (meta) | [1] | |

| 121.7 | C-1 (ipso) | [1] | |

| 20.5 | -OC OCH₃ | [1] |

Table 3: IR Spectroscopic Data of this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1270 | Strong | C-O stretch (ester) |

| ~1010 | Medium | In-plane C-H bend |

| ~740 | Strong | Out-of-plane C-H bend (monosubstituted benzene) |

| ~680 | Strong | Out-of-plane C-H bend (monosubstituted benzene) |

Note: The IR data is based on the gas-phase spectrum from the NIST database. Solid-state spectra (e.g., KBr pellet) may show slight variations in peak positions and shapes.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

2.1. Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

-

Iodobenzene

-

Glacial Acetic Acid (AcOH)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Acetaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

20-mL scintillation vial with a rubber septum

-

Magnetic stir bar

-

Oxygen balloon

Procedure:

-

A 20-mL scintillation vial is charged with glacial acetic acid (2 mL), iodobenzene (82.2 mg, 0.401 mmol), and CoCl₂·6H₂O (0.9 mg, 0.004 mmol, 1 mol%).

-

The reaction vessel is purged with oxygen for 5 minutes.

-

Acetaldehyde (224 μL, 4.07 mmol, 10.2 equiv) is added in one portion.

-

The reaction mixture is stirred under an oxygen atmosphere (delivered by an inflated balloon) at 23 °C for 5 hours.

-

The solvent is removed in vacuo.

-

The residue is dissolved in dichloromethane.

-

The organic layer is washed with distilled water and extracted with dichloromethane (3 x 7 mL).

-

The combined organic layers are dried over MgSO₄ and the solvent is removed in vacuo to afford this compound as a white solid.

2.2. NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Spectra are recorded at a specific frequency (e.g., 400 MHz).[2] The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

¹³C NMR: Spectra are recorded at a specific frequency (e.g., 100 MHz) with proton decoupling.[2] The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

2.3. FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to Phenyliodine(III) Diacetate (PIDA): Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, is a versatile and powerful oxidizing agent in modern organic synthesis. Its stability, selectivity, and relatively low toxicity compared to heavy metal oxidants have led to its widespread use in academic and industrial research. This technical guide provides a comprehensive overview of the commercial availability of PIDA, including a comparative analysis of suppliers, purity levels, and packaging. Furthermore, it details established experimental protocols for its laboratory synthesis and explores its application in key organic transformations through mechanistic diagrams. This document is intended to serve as a practical resource for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Commercial Availability and Suppliers

Phenyliodine(III) diacetate is readily available from a variety of chemical suppliers worldwide, catering to both small-scale research and bulk manufacturing needs. The product is typically sold as a white to off-white crystalline powder.

Supplier and Product Overview

The following table summarizes the offerings of several prominent suppliers of PIDA. Please note that pricing is subject to change and it is advisable to contact the suppliers directly for the most current information.

| Supplier | Purity | Pack Sizes | Notes |

| Seema Finechem Industry LLP | ≥ 98%[1], 99%[2] | 25 kg, 50 kg HDPE Drums[3] | Key manufacturer in India, offers competitive pricing and timely delivery.[4] |

| US Biological Life Sciences | Highly Purified, 99+% (HPLC)[5] | 5g, 25g, 100g, 250g, 1kg, 2.5kg[5] | Offers different grades including "Highly Purified" and "Reagent Grade".[5] |

| Enamine | Not specified | Not specified | Provides PIDA for use in various chemical transformations.[6] |

| Infinium Pharmachem Limited | Industrial Grade[2] | Not specified | Reputable trader with 6 years of experience on ECHEMI.[2] |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Not specified | Specialized fine chemical supplier for research, development, and production. |

| Knowshine (Shanghai) Pharmachemicals Inc. | Not specified | Not specified | Supplier based in Shanghai, China.[7] |

| Sigma-Aldrich (Merck) | 98% | Not specified | A major global supplier of research chemicals. |

| Fisher Scientific | 98% | Not specified | A well-established supplier of scientific products. |

| TCI America | >97.0% | 10g, 250g | Provides various quantities for laboratory use.[8] |

| Pharmaffiliates | Not specified | Not specified | Offers PIDA as a miscellaneous compound.[9] |

Physicochemical Properties

| Property | Value |

| CAS Number | 3240-34-4[4] |

| Molecular Formula | C₁₀H₁₁IO₄[1] |

| Molecular Weight | 322.1 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 160-164 °C[1] |

| Solubility | Soluble in acetic acid, acetonitrile, dichloromethane.[1] Reacts with water.[1] |

| Stability | Light and moisture sensitive.[8] |

Experimental Protocols for Synthesis

While commercially available, PIDA can also be synthesized in the laboratory. The following protocols are based on established methods.

Synthesis via Oxidation of Iodobenzene with Peracetic Acid (Willgerodt's Method)

This is the original method for the preparation of PIDA.[10]

Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(OCOCH₃)₂ + H₂O[10]

Procedure:

-

In a well-ventilated fume hood, dissolve iodobenzene in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a pre-prepared solution of peracetic acid to the cooled mixture with constant stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of ice-cold water.

-

The crude PIDA will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain pure Phenyliodine(III) diacetate.

-

Dry the purified crystals under vacuum over a suitable desiccant.

Modern Synthesis using Sodium Perborate

A safer and more convenient method utilizes sodium perborate as the oxidizing agent.

Procedure:

-

To a stirred mixture of iodobenzene and glacial acetic acid, add sodium perborate tetrahydrate in portions.

-

The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated PIDA by filtration, wash with cold water, and dry under vacuum.

Key Applications and Signaling Pathways

PIDA is a versatile reagent employed in a wide array of organic transformations. Its utility stems from its ability to act as a potent electrophile and a source of acyloxy groups.

Hofmann Rearrangement

A significant application of PIDA is in promoting the Hofmann rearrangement of primary amides to the corresponding amines with one fewer carbon atom.[11] This method is particularly useful for substrates that are sensitive to the harsh basic conditions of the traditional Hofmann rearrangement.[11][12]

Caption: PIDA-mediated Hofmann rearrangement of a primary amide to a primary amine.

Oxidative Functionalization of Carbonyl Compounds

PIDA is widely used for the α-functionalization of enolizable carbonyl compounds.[1][4] The reaction proceeds through a key iodine(III) enolate intermediate, which can then undergo nucleophilic substitution, elimination, or rearrangement.

Caption: General scheme for the oxidative functionalization of carbonyl compounds using PIDA.

Palladium-Catalyzed C-H Functionalization

In combination with palladium catalysts, PIDA serves as an effective oxidant in C-H activation and functionalization reactions. This powerful strategy allows for the direct introduction of various functional groups at otherwise unreactive C-H bonds.

Caption: Simplified workflow of Pd-catalyzed C-H functionalization with PIDA as the oxidant.

Conclusion

Phenyliodine(III) diacetate is an indispensable reagent in the arsenal of the modern synthetic chemist. Its commercial availability from a multitude of suppliers in various grades and quantities ensures its accessibility for a wide range of applications, from academic research to industrial-scale synthesis. The straightforward laboratory preparation methods further enhance its appeal. The versatility of PIDA in mediating key transformations, such as the Hofmann rearrangement and a variety of oxidative functionalizations, underscores its importance in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a foundational resource for professionals seeking to leverage the synthetic potential of this powerful hypervalent iodine reagent.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. echemi.com [echemi.com]

- 3. indiamart.com [indiamart.com]

- 4. seemafinechem.com [seemafinechem.com]

- 5. (diacetoxyiodo)benzene suppliers USA [americanchemicalsuppliers.com]

- 6. Phenyliodine(III) diacetate - Enamine [enamine.net]

- 7. China Iodobenzene diacetate 3240-34-4 [chinachemnet.com]

- 8. Cas 3240-34-4,Phenyliodine diacetate | lookchem [lookchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

In-Depth Technical Guide on the Thermal Stability and Decomposition of Diacetoxyiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetoxyiodobenzene, also known as phenyliodine(III) diacetate (PIDA), is a versatile and widely utilized hypervalent iodine reagent in organic synthesis. Its efficacy as an oxidizing agent is well-documented; however, a thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, optimal use in chemical processes, and the development of robust synthetic methodologies. This guide provides a comprehensive overview of the thermal properties of this compound, including quantitative data from thermal analyses, detailed experimental protocols, and an examination of its decomposition mechanisms.

Thermal Stability and Decomposition Overview

This compound is a crystalline solid with a melting point in the range of 161–165 °C.[1][2][3] While stable at room temperature, it undergoes thermal decomposition upon heating. Studies have shown that this decomposition is an endothermic process.[4] The thermal stability of this compound is a critical consideration in its application, as premature decomposition can lead to reduced reaction yields and the formation of undesired byproducts. For instance, in α-acetoxylation reactions of ketones, temperatures exceeding 80-90 °C can lead to a decrease in conversion due to the thermal decomposition of the reagent.

The decomposition of this compound can be initiated by both heat and light. Under photolytic conditions, the primary decomposition pathway involves the homolytic cleavage of the iodine-oxygen bond, leading to the formation of acetyl and iodanyl radicals.

Quantitative Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable tools for characterizing the thermal stability of chemical compounds. The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Parameter | Value | Technique | Reference |

| Melting Point | 161-165 °C | Capillary Method | [1][2][3] |

| Decomposition Nature | Endothermic | DSC | [4] |

Further detailed quantitative data on onset and peak decomposition temperatures, as well as the enthalpy of decomposition from specific studies, are being actively sought for inclusion.

Experimental Protocols for Thermal Analysis

To ensure the reproducibility and accuracy of thermal stability studies, detailed experimental protocols are essential. The following sections outline standardized procedures for the DSC and TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion, as well as to characterize the thermal decomposition of this compound as endothermic or exothermic.

Methodology:

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting and decomposition events (e.g., from 25 °C to 300 °C).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical purge gas flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature and peak temperature of melting and any subsequent decomposition events. The area under the peaks is integrated to calculate the enthalpy changes (ΔH) associated with these transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss associated with the thermal degradation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a controlled rate, commonly 10 °C/min, through a temperature range where decomposition is expected (e.g., from 25 °C to 600 °C).

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen, with a consistent flow rate (e.g., 20 mL/min).

-

-

Data Analysis: The TGA curve, which plots the percentage of mass loss versus temperature, is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is at its maximum.

Decomposition Pathway and Products

The thermal decomposition of aryl iodine diacetates, including this compound, proceeds through multiple pathways. The primary mechanisms are:

-

Nucleophilic Displacement: This is a major reaction pathway that occurs within an ion pair, leading to the formation of aryl acetate and iodine acetate.

-

Homolysis: This pathway involves the homolytic cleavage of the iodine-oxygen bond to produce aryl iodide and acetoxy radicals.

-

Induced Homolysis: This is a radical chain reaction that can be enhanced by the presence of radical initiators.

The intermediate iodine acetate formed during the decomposition is unstable and rapidly decomposes to yield carbon dioxide and methyl iodide.[5] Under fire conditions, the hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.

Visualization of Experimental and Logical Workflows

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols: Diacetoxyiodobenzene in Oxidative C-O Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetoxyiodobenzene (DIB), also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent widely employed in organic synthesis as a mild, efficient, and selective oxidizing agent.[1][2] Its low toxicity and environmentally friendly nature, compared to heavy metal-based oxidants, make it an attractive choice for various transformations.[1] DIB is particularly valuable in facilitating oxidative carbon-oxygen (C-O) bond formation, a critical transformation in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[3][4] This document provides detailed application notes and protocols for the use of DIB in several key oxidative C-O bond-forming reactions.

Key Applications in Oxidative C-O Bond Formation

This compound promotes a range of oxidative C-O bond-forming reactions, including:

-

Oxidation of Phenols: A common application of DIB is the oxidation of phenols to quinones or their derivatives, which are important structural motifs in biologically active molecules.[5][6]

-

α-Hydroxylation and α-Acetoxylation of Ketones: DIB can be used for the direct introduction of hydroxyl or acetoxy groups at the α-position of ketones, providing access to valuable synthetic intermediates.[7]

-

Oxidative C(sp³)–H Functionalization: DIB enables the functionalization of otherwise unreactive C-H bonds, such as the acetoxylation of benzylic C-H bonds.[8]

-

Intramolecular Cycloetherification: In the presence of DIB, alcohols can undergo intramolecular cyclization to form cyclic ethers, a common structural feature in many natural products.[9]

Data Presentation

The following tables summarize quantitative data for representative oxidative C-O bond formation reactions using this compound.

Table 1: Oxidation of Phenols to Quinones

| Entry | Substrate | DIB (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenol | 1.1 | Methanol | RT | 0.5 | p-Benzoquinone | 95 | [6] |

| 2 | 2,6-Dimethylphenol | 1.1 | Methanol | RT | 1 | 2,6-Dimethyl-p-benzoquinone | 92 | [6] |

| 3 | 4-tert-Butylphenol | 1.1 | Methanol | RT | 0.5 | 4-tert-Butyl-o-benzoquinone | 85 | [6] |

Table 2: α-Acetoxylation of Ketones

| Entry | Substrate | DIB (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Acetophenone | 1.2 | Acetic Acid | 80 | 12 | α-Acetoxyacetophenone | 78 | [7] |

| 2 | Propiophenone | 1.2 | Acetic Acid | 80 | 12 | α-Acetoxypropiophenone | 75 | [7] |

| 3 | Cyclohexanone | 1.5 | Methanol/KOH | RT | 2 | α-Hydroxycyclohexanone dimethyl ketal | 88 | [7] |

Table 3: Oxidation of Benzylic C-H Bonds

| Entry | Substrate | DIB (equiv.) | Conditions | Time (min) | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-1,3-dioxolane | 1.1 | Microwave | 5 | 2-Acetoxy-2-phenyl-1,3-dioxolane | 89 | [8] |

| 2 | 2-(4-Chlorophenyl)-1,3-dioxolane | 1.1 | Microwave | 7 | 2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane | 66 | [8] |

| 3 | 2-(2-Nitrophenyl)-1,3-dioxolane | 1.1 | Microwave | 6 | 2-Acetoxy-2-(2-nitrophenyl)-1,3-dioxolane | 74 | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Phenols to Quinones

-

To a solution of the phenol (1.0 mmol) in methanol (10 mL) at room temperature, add this compound (1.1 mmol, 1.1 equiv.).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the corresponding quinone.

Protocol 2: General Procedure for the α-Acetoxylation of Ketones

-

In a round-bottom flask, dissolve the ketone (1.0 mmol) in glacial acetic acid (5 mL).

-

Add this compound (1.2 mmol, 1.2 equiv.) to the solution.

-